molecular formula C7H13N3O B8532693 4-(1,2,4-Triazol-1-yl)-3-pentanol

4-(1,2,4-Triazol-1-yl)-3-pentanol

Cat. No.: B8532693
M. Wt: 155.20 g/mol
InChI Key: ISPPVVXDDHQHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2,4-Triazol-1-yl)-3-pentanol is a triazole-containing organic compound characterized by a pentanol backbone substituted with a 1,2,4-triazole ring at the 4-position. The triazole moiety is a critical pharmacophore in many antifungal and pharmaceutical agents due to its ability to inhibit cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)pentan-3-ol

InChI

InChI=1S/C7H13N3O/c1-3-7(11)6(2)10-5-8-4-9-10/h4-7,11H,3H2,1-2H3

InChI Key

ISPPVVXDDHQHHX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)N1C=NC=N1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several triazole derivatives, as outlined below:

Compound Name Structure Highlights Primary Applications Key Differences References
4-(1,2,4-Triazol-1-yl)-3-pentanol Pentanol backbone with triazole at C3. Hypothesized antifungal/antimicrobial. Simpler structure; lacks aromatic or halogen substituents.
Triadimenol (B.1.28) 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. Agricultural fungicide. Bulky chlorophenoxy group enhances lipophilicity and plant systemic absorption.
Itraconazole Complex triazole structure with a dioxolane ring and dichlorophenyl groups. Broad-spectrum antifungal. Extended aromatic systems improve binding to fungal CYP450 enzymes.
Talarozole Benzothiazolamine linked to a triazole and ethyl-butyl chain. Keratinization disorders, acne. Benzothiazole moiety enhances retinoid metabolism modulation.
B.1.53 Triazole linked to difluorophenyl and cyanophenyl groups via a propanol-pyridyl bridge. Antifungal (patented). Fluorine substituents increase metabolic stability and bioavailability.

Stability and Formulation

  • Thermal Stability : Coordination polymers (e.g., Cd/HTBA complexes in ) highlight the triazole’s role in stabilizing metal interactions, but this is less relevant for biological applications .

Research Findings and Implications

  • Structural Optimization : Introducing halogen atoms (e.g., Cl, F) or aromatic rings (as in B.1.53 or itraconazole) could enhance the compound’s antifungal efficacy and metabolic stability .
  • Synergistic Formulations : Combining with pyridines or piperazines (as seen in B.1.52–B.1.55) might improve systemic distribution .

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